N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1211758-28-9
VCID: VC0036483
InChI: InChI=1S/C22H28FN5O2S/c1-13(2)30-17-11-15(23)7-8-16(17)27-20-18-14(3)19(31-22(18)26-12-25-20)21(29)24-9-6-10-28(4)5/h7-8,11-13H,6,9-10H2,1-5H3,(H,24,29)(H,25,26,27)
SMILES: CC1=C(SC2=NC=NC(=C12)NC3=C(C=C(C=C3)F)OC(C)C)C(=O)NCCCN(C)C
Molecular Formula: C22H28FN5O2S
Molecular Weight: 445.557

N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

CAS No.: 1211758-28-9

Cat. No.: VC0036483

Molecular Formula: C22H28FN5O2S

Molecular Weight: 445.557

* For research use only. Not for human or veterinary use.

N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide - 1211758-28-9

Specification

CAS No. 1211758-28-9
Molecular Formula C22H28FN5O2S
Molecular Weight 445.557
IUPAC Name N-[3-(dimethylamino)propyl]-4-(4-fluoro-2-propan-2-yloxyanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C22H28FN5O2S/c1-13(2)30-17-11-15(23)7-8-16(17)27-20-18-14(3)19(31-22(18)26-12-25-20)21(29)24-9-6-10-28(4)5/h7-8,11-13H,6,9-10H2,1-5H3,(H,24,29)(H,25,26,27)
Standard InChI Key RTSIVZFZSQNFQG-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC=NC(=C12)NC3=C(C=C(C=C3)F)OC(C)C)C(=O)NCCCN(C)C

Introduction

N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a synthetic compound with potential applications in medicinal chemistry. It is characterized by a complex heterocyclic structure and functional groups that suggest its utility in pharmaceutical research, particularly as a kinase inhibitor or in other biological pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thieno[2,3-d]pyrimidine backbone: This step involves cyclization reactions using sulfur-containing precursors and pyrimidine derivatives.

  • Substitution reactions: Introduction of the fluorinated isopropoxyphenyl and dimethylaminopropyl groups through nucleophilic substitution or coupling reactions.

  • Carboxamide functionalization: Final modifications to install the carboxamide group at the desired position.

These steps require precise reaction conditions to ensure high yield and purity.

Biological Significance

The compound's structure suggests potential as a kinase inhibitor due to the following features:

  • Thieno[2,3-d]pyrimidine core: Known to interact with ATP-binding sites in kinases.

  • Fluorinated phenyl group: Enhances binding affinity and metabolic stability.

  • Dimethylamino-propyl chain: Improves solubility and cell permeability.

Preliminary studies indicate that compounds with similar scaffolds have shown efficacy in inhibiting vascular endothelial growth factor receptor (VEGFR) and other kinases involved in cancer progression .

Pharmacological Potential

  • Antitumor Activity:
    Compounds with related structures have demonstrated cytotoxic effects on tumor cell lines by inhibiting angiogenesis and proliferation pathways .

  • Anti-inflammatory Properties:
    The presence of fluorinated aromatic groups may contribute to selective inhibition of enzymes like 5-lipoxygenase (5-LOX), implicated in inflammatory processes .

  • Drug-Like Properties:
    Computational studies using tools like SwissADME predict favorable pharmacokinetics, including high oral bioavailability and metabolic stability .

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

TechniquePurposeResults/Details
NMR SpectroscopyIdentifies hydrogen and carbon environmentsConfirms chemical shifts consistent with the proposed structure .
Mass Spectrometry (MS)Determines molecular weightConfirms molecular ion peak at m/z = 445.6 .
X-Ray CrystallographyResolves 3D structureProvides detailed atomic arrangement for docking studies .

Research Applications

  • Molecular Docking Studies:
    Computational docking has revealed strong interactions with kinase active sites, suggesting its utility in targeted therapy development .

  • Structure-Activity Relationship (SAR):
    Modifications to the thieno[2,3-d]pyrimidine scaffold could optimize binding affinity and specificity for therapeutic targets.

Limitations and Future Directions

While promising, further research is needed to address:

  • Toxicity Profiles: Comprehensive in vivo studies are required to evaluate safety.

  • Optimization of Synthesis: Development of cost-effective and scalable methods for production.

  • Clinical Trials: Validation of efficacy through preclinical and clinical testing.

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